molecular formula C13H17NOS B7515900 cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

Cat. No. B7515900
M. Wt: 235.35 g/mol
InChI Key: PMIDBNBLBJBTGV-UHFFFAOYSA-N
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Description

Cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is a chemical compound that has gained much attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are responsible for the development of inflammation. Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS), which are responsible for oxidative stress and tissue damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone in lab experiments is its ability to inhibit COX enzymes selectively. This compound has been found to exhibit greater selectivity towards COX-2 enzymes, which are responsible for inflammation, as compared to COX-1 enzymes, which are responsible for the production of prostaglandins that protect the stomach lining. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone. One of the potential future directions is the development of novel formulations that can improve its solubility and bioavailability. Additionally, further research can be conducted to explore its potential applications in the treatment of other inflammatory diseases such as inflammatory bowel disease and psoriasis. Furthermore, the potential of this compound as a therapeutic agent for cancer can also be explored, as it has been found to exhibit anticancer properties in some studies.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in the field of medicine. Its ability to selectively inhibit COX-2 enzymes, reduce inflammation, and exhibit anticancer properties make it a promising candidate for the treatment of various diseases. However, further research is needed to explore its full potential and develop novel formulations that can improve its solubility and bioavailability.

Synthesis Methods

The synthesis of cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone can be achieved through a multistep process. The first step involves the preparation of 4-methyl-6,7-dihydrothieno[3,2-c]pyridine-5-carbaldehyde, which is then treated with cyclobutanone in the presence of a base to yield the desired product.

Scientific Research Applications

Cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been found to have potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-9-11-6-8-16-12(11)5-7-14(9)13(15)10-3-2-4-10/h6,8-10H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIDBNBLBJBTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C3CCC3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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